![molecular formula C8H16O B3059352 Oxirane, 2,2-dipropyl- CAS No. 98560-25-9](/img/structure/B3059352.png)
Oxirane, 2,2-dipropyl-
Overview
Description
Oxirane, 2,2-dipropyl-, also known as 2,2-Dipropyloxirane, is a chemical compound with the molecular formula C8H16O . The molecule contains a total of 25 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .
Synthesis Analysis
The synthesis of oxiranes, including 2,2-dipropyloxirane, often involves the epoxidation of unsaturated compounds . A common method to produce β-hydroxypropyl ester, a product of oxirane reactions, involves the reaction between oxirane and carboxylic acid . Tertiary amines are typically used as catalysts to decrease the curing temperature .Molecular Structure Analysis
The molecular structure of 2,2-dipropyloxirane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2,2-dipropyloxirane molecule contains a total of 25 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .Chemical Reactions Analysis
Oxiranes, including 2,2-dipropyloxirane, are known to undergo ring-opening reactions . These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Scientific Research Applications
- Poly (2-oxazoline)s : These polymers, including “Oxirane, 2,2-dipropyl-”, have gained attention in the biomedical field due to their tunable structure and excellent physical and biological properties. Key applications include:
- While not directly related to “Oxirane, 2,2-dipropyl-”, understanding bioactive components is essential. Nutraceuticals, including bioactive compounds, impact health and wellness. Research explores their formulations and applications .
- Although not specific to “Oxirane, 2,2-dipropyl-”, epoxy resins play a vital role in various applications. Curing agents, such as amines, polyamines, and phenolic resins, enable tailoring epoxy properties for adhesives, coatings, and composites .
Biomedical Applications
Nutraceuticals and Bioactive Components
Epoxy Resins and Curing Agents
Mechanism of Action
Target of Action
Oxirane, 2,2-dipropyl- is a type of oxirane compound. Oxiranes are known to have a broad spectrum of biological activity . .
Mode of Action
It is known that oxirane compounds can undergo reactions such as aminolysis . In the case of oxirane-2,2-dicarboxamides, aminolysis effected by primary amines occurs in keeping with Krasusky rule to afford 2-(1-R-amino-ethyl)-3-aryl-2-hydroxymalonamides or tartronamide .
Biochemical Pathways
Oxirane compounds are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that some oxirane compounds exhibit moderate activity both as plant growth regulators and 2,4-d antidotes .
Future Directions
While specific future directions for 2,2-dipropyloxirane were not found in the search results, it’s worth noting that oxiranes are important target products widely used in industry for the manufacture of various chemical substances, including highly heat-resistant and chemically stable materials . They are also valuable intermediate products for organic synthesis . Therefore, the study and application of oxiranes, including 2,2-dipropyloxirane, will likely continue to be an important area of research in the future.
properties
IUPAC Name |
2,2-dipropyloxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-8(6-4-2)7-9-8/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRGADMSFUEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539926 | |
Record name | 2,2-Dipropyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dipropyloxirane | |
CAS RN |
98560-25-9 | |
Record name | 2,2-Dipropyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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